1,5-Hexadiene, 1,1,2,4,4,5-hexachloro-
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Overview
Description
1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- is an organic compound with the molecular formula C6H4Cl6. It is a colorless, volatile liquid that is used as a crosslinking agent and precursor to a variety of other compounds . This compound is part of the hexadiene family, which consists of compounds with two double bonds separated by a chain of carbon atoms.
Preparation Methods
1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- can be synthesized through several methods:
Ethenolysis of 1,5-cyclooctadiene: This method involves the reaction of 1,5-cyclooctadiene with ethylene in the presence of a catalyst derived from Re2O7 on alumina.
Reductive coupling of allyl chloride: In this laboratory-scale preparation, allyl chloride is reacted with magnesium to produce 1,5-hexadiene.
Chemical Reactions Analysis
1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include halogens, hydrogen halides, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- has several scientific research applications:
Chemistry: It is used as a crosslinking agent and precursor to other compounds in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying biological processes involving halogenated compounds.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- exerts its effects involves electrophilic addition reactions. The compound’s double bonds react with electrophiles, leading to the formation of carbocation intermediates. These intermediates can then undergo further reactions to form various products . The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- can be compared with other similar compounds, such as:
1,5-Hexadiene: This compound has a similar structure but lacks the chlorine atoms, making it less reactive in certain types of reactions.
1,4-Hexadiene: This isomer has the double bonds in different positions, leading to different reactivity and applications.
2,4-Hexadiene: Another isomer with different double bond positions, affecting its stability and reactivity.
The uniqueness of 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- lies in its multiple chlorine atoms, which significantly influence its chemical behavior and applications.
Properties
CAS No. |
97985-58-5 |
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Molecular Formula |
C6H4Cl6 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
1,1,2,4,4,5-hexachlorohexa-1,5-diene |
InChI |
InChI=1S/C6H4Cl6/c1-3(7)6(11,12)2-4(8)5(9)10/h1-2H2 |
InChI Key |
XLTVGBUOHAUXHL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(CC(=C(Cl)Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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